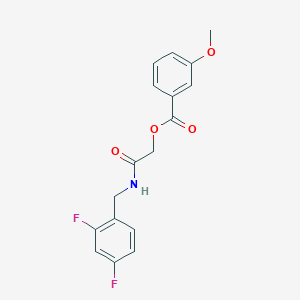

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoate esters and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- High Singlet Oxygen Quantum Yield Compounds for Cancer Treatment : A study on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties suggest their application in Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies for Heterocyclic Compounds

- Waste-Free Synthesis of Heterocyclic Compounds : Research on the oxidative coupling of amino- and hydroxybenzoic acids with alkynes in the presence of rhodium/copper catalysts under air led to the formation of isocoumarin derivatives, some displaying solid-state fluorescence. This method represents a waste-free approach to synthesizing condensed heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Unnatural Amino Acids for Peptide Synthesis

- Unnatural Amino Acid Mimicking Tripeptide β-Strand : A study introduced an unnatural amino acid designed to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This compound shows potential for forming β-sheetlike hydrogen-bonded dimers, indicating applications in peptide synthesis and design (Nowick et al., 2000).

Molecular Design for Bioactivity

- Schiff Bases for Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The study showcases the molecular design and bioactivity evaluation of compounds with potential therapeutic applications (Pillai et al., 2019).

Corrosion Inhibition and Surface Activity

- Corrosion Inhibition Efficiency of Schiff Base Derivatives : Research on cationic Schiff base surfactants demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. This highlights the application of such compounds in material science, particularly in protecting metals against corrosion (Negm, Elkholy, Zahran, & Tawfik, 2010).

Eigenschaften

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-23-14-4-2-3-11(7-14)17(22)24-10-16(21)20-9-12-5-6-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHIPCSWNIWPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2425656.png)